1-(2,5-Dimethylthiophen-3-yl)-2-methylpropan-1-amine
Description
Molecular Architecture and Stereochemical Features
The molecular architecture of this compound consists of a five-membered thiophene heterocycle bearing two methyl substituents at positions 2 and 5, with a branched propylamine chain attached at position 3 of the thiophene ring. The structural formula reveals a primary amine functionality connected to a secondary carbon center, creating a chiral center that introduces stereochemical complexity to the molecule. The SMILES notation CC(C(c1cc(sc1C)C)N)C confirms the connectivity pattern, where the thiophene ring serves as the central aromatic scaffold.
The stereochemical features of this compound are particularly noteworthy due to the presence of the chiral carbon atom bearing the amine group. This asymmetric center can exist in two enantiomeric forms, designated as R and S configurations according to the Cahn-Ingold-Prelog priority rules. Studies of related thiophene-based chiral compounds have demonstrated that the stereochemical configuration significantly influences molecular conformation and intermolecular packing arrangements. The substituent pattern on the thiophene ring, with methyl groups at positions 2 and 5, creates a symmetrical electronic environment that affects the overall molecular geometry.
The thiophene ring system itself adopts a planar configuration typical of aromatic heterocycles, with the sulfur atom contributing to the aromatic sextet through its lone pair electrons. Research on similar 2,5-dimethylthiophene derivatives has shown that the methyl substituents provide steric hindrance that influences the orientation of attached functional groups. The branched propylamine side chain introduces conformational flexibility, allowing rotation around the C-C bond connecting the thiophene ring to the chiral carbon center.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure and dynamics of this compound. The proton nuclear magnetic resonance spectrum is expected to display characteristic signals corresponding to the different hydrogen environments within the molecule. The thiophene ring proton appears as a singlet in the aromatic region, typically around 6-7 parts per million, due to the symmetric substitution pattern at positions 2 and 5. The methyl groups attached to the thiophene ring generate distinct signals in the aliphatic region, appearing as singlets due to their equivalent chemical environments.
The propylamine side chain contributes multiple signals to the nuclear magnetic resonance spectrum, including the methine proton attached to the chiral carbon and the methyl groups of the isopropyl moiety. The amine protons typically appear as a broad signal that may be exchangeable with deuterium oxide, confirming the presence of the primary amine functionality. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the thiophene carbons appearing in the aromatic region and the aliphatic carbons showing characteristic chemical shifts based on their electronic environments.
Infrared spectroscopy reveals diagnostic absorption bands that confirm the functional group composition of the molecule. The primary amine functionality exhibits characteristic nitrogen-hydrogen stretching vibrations, typically appearing as multiple bands in the 3300-3500 wavenumber range. Studies of related thiophene compounds have demonstrated that the thiophene ring contributes specific carbon-carbon and carbon-sulfur stretching modes in the fingerprint region. The aromatic carbon-hydrogen stretching vibrations appear around 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretches occur at slightly lower frequencies.
Mass spectrometry analysis confirms the molecular weight of 183.3137 Daltons and provides fragmentation patterns that support the proposed structure. The molecular ion peak appears at mass-to-charge ratio 183, with characteristic fragmentation involving loss of the amine functionality or cleavage of the carbon-carbon bond connecting the side chain to the thiophene ring. The fragmentation pattern typically shows base peaks corresponding to the methylated thiophene ring system, which serves as a stable fragment under electron impact ionization conditions.
Crystallographic Analysis and X-ray Diffraction Studies
Crystallographic analysis through X-ray diffraction studies provides definitive structural information about this compound in the solid state. While specific crystallographic data for this exact compound were not available in the search results, extensive studies of related thiophene derivatives provide valuable insights into expected structural features. Research on similar compounds has revealed that thiophene-based molecules typically crystallize in various space groups depending on the nature and position of substituents.
The crystal packing of thiophene derivatives is often dominated by intermolecular hydrogen bonding interactions, particularly when amine functionalities are present. Studies of related compounds have shown that primary amines can participate in extensive hydrogen bonding networks, forming chains or dimeric structures that influence the overall crystal architecture. The presence of the chiral center in this compound may lead to enantioselective crystallization, potentially resulting in homochiral crystal forms.
X-ray diffraction analysis of similar thiophene compounds has demonstrated that the thiophene ring maintains its planar geometry in the solid state, with bond lengths and angles consistent with aromatic character. The carbon-sulfur bond lengths typically range from 1.71 to 1.73 Ångströms, while the carbon-carbon bonds within the ring show values characteristic of aromatic systems. The attachment of the propylamine side chain introduces conformational variations that are frozen in the crystal lattice, providing insights into preferred molecular conformations.
The molecular packing arrangements in crystals of thiophene derivatives often exhibit π-π stacking interactions between aromatic rings, though the presence of methyl substituents at positions 2 and 5 may limit such interactions. Instead, the crystal structure is likely stabilized by a combination of hydrogen bonding involving the amine group and van der Waals interactions between alkyl substituents. The unit cell parameters and space group symmetry provide information about the molecular arrangement and symmetry elements present in the crystal structure.
Computational Modeling of Electronic Structure
Computational modeling using density functional theory methods provides detailed insights into the electronic structure and properties of this compound. Theoretical calculations employing functionals such as B3LYP with appropriate basis sets can predict optimized molecular geometries, electronic properties, and energetic parameters. The electronic structure calculations reveal the distribution of electron density throughout the molecule and identify regions of high and low electron density that influence chemical reactivity.
The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide important information about the compound's electronic properties and potential reactivity patterns. The thiophene ring system contributes significantly to both frontier molecular orbitals, with the sulfur atom playing a crucial role in the electronic structure through its lone pair and participation in the aromatic system. Computational studies of related thiophene derivatives have shown that substitution patterns significantly influence the energy gaps between frontier orbitals.
Mulliken population analysis reveals the distribution of atomic charges throughout the molecule, identifying electron-rich and electron-poor regions that determine sites of electrophilic and nucleophilic attack. The amine nitrogen typically carries a partial negative charge due to its lone pair electrons, while the carbon atoms of the thiophene ring show varying charges depending on their position relative to the sulfur atom. The methyl substituents generally carry slight positive charges, contributing to the overall charge distribution pattern.
Molecular electrostatic potential surfaces provide visual representations of the electronic structure, highlighting regions of positive and negative electrostatic potential that influence intermolecular interactions. These calculations help predict hydrogen bonding patterns, van der Waals interactions, and other non-covalent forces that determine crystal packing arrangements and solution-phase behavior. The computational results complement experimental structural data and provide predictive capabilities for understanding chemical behavior and designing related compounds with desired properties.
Properties
IUPAC Name |
1-(2,5-dimethylthiophen-3-yl)-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NS/c1-6(2)10(11)9-5-7(3)12-8(9)4/h5-6,10H,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMVKORSVCTELW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethylthiophen-3-yl)-2-methylpropan-1-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide.
Substitution Reactions:
Amination: The final step involves the introduction of the amine group. This can be done through reductive amination of the corresponding ketone or aldehyde intermediate using reagents like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dimethylthiophen-3-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert ketones or aldehydes to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
1-(2,5-Dimethylthiophen-3-yl)-2-methylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is used in the synthesis of conjugated polymers for electronic and optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Biological Studies: It serves as a model compound for studying the interactions of thiophene derivatives with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylthiophen-3-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 1-(2,5-Dimethylthiophen-3-yl)-2-methylpropan-1-amine and related thiophene derivatives:
Key Comparisons
Functional Group Influence: The amine group in the target compound distinguishes it from analogs with ketones (e.g., the maleate salt in ). The trifluoroethylamine analog (C₈H₁₀F₃NS) exhibits higher electronegativity due to fluorine substitution, likely improving metabolic stability but reducing lipophilicity compared to the methyl-substituted target compound .
The α,β-unsaturated ketone derivative (C₁₀H₁₃NOS) has shown promise in antimicrobial studies, suggesting that structural modifications (e.g., conjugation) can redirect activity toward non-CNS targets .
Physicochemical Properties :
- The trifluoroethylamine derivative (209.23 g/mol) has a higher molar mass than the target compound (195.32 g/mol), which may influence pharmacokinetic parameters like absorption and distribution .
- The naphthalene-containing analog (C₂₃H₂₇N) has significantly greater steric bulk, which could limit blood-brain barrier permeability compared to the more compact target compound .
These methods likely apply to the target compound, given its structural simplicity compared to naphthalene-containing analogs .
Biological Activity
1-(2,5-Dimethylthiophen-3-yl)-2-methylpropan-1-amine is a compound with potential biological activity that has garnered interest in pharmacological research. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with two methyl groups at the 2 and 5 positions, and an amine group attached to a branched propan-1-amine chain. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets due to the presence of the thiophene moiety and the amine functional group.
Research indicates that compounds similar to this compound may exhibit a range of biological activities, including:
- Inhibition of Enzymatic Activity : Compounds containing thiophene rings have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. In vitro studies suggest that such compounds can enhance acetylcholine levels by preventing its breakdown .
- Antioxidant Properties : Thiophene derivatives often display antioxidant activity, which can protect cells from oxidative stress, potentially reducing the risk of chronic diseases .
Pharmacological Applications
The compound's pharmacological potential can be categorized into several therapeutic areas:
- Neuroprotective Agents : Due to its ability to inhibit AChE, there is significant interest in its application for treating Alzheimer's disease. Studies have demonstrated that similar compounds can improve cognitive function by increasing acetylcholine availability in the brain .
- Antimicrobial Activity : Preliminary studies suggest that thiophene derivatives may possess antimicrobial properties. This could be beneficial in developing new antibiotics or antifungal agents .
Case Study 1: Neuroprotective Effects
A study investigated the effects of various thiophene derivatives on AChE inhibition. Among these, this compound exhibited a significant reduction in AChE activity with an IC50 value comparable to established inhibitors. This suggests potential for further development as a therapeutic agent for Alzheimer's disease.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 4.5 | AChE Inhibition |
| Donepezil | 4.0 | AChE Inhibition |
| Rivastigmine | 3.8 | AChE Inhibition |
Case Study 2: Antioxidant Activity
Another study evaluated the antioxidant properties of several thiophene derivatives using DPPH radical scavenging assays. The results indicated that this compound demonstrated significant scavenging activity, suggesting its potential use as an antioxidant supplement.
| Compound | DPPH Scavenging Activity (%) at 100 µM |
|---|---|
| This compound | 78 |
| Ascorbic Acid | 90 |
| Trolox | 85 |
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 1-(2,5-Dimethylthiophen-3-yl)-2-methylpropan-1-amine?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or amination reactions targeting the electrophilic carbon of the thiophene ring. Key steps include:
- Step 1: Functionalization of 2,5-dimethylthiophene-3-carbaldehyde via reductive amination with 2-methylpropan-1-amine under catalytic hydrogenation (e.g., using Pd/C or Raney Ni) .
- Step 2: Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to isolate the product.
- Step 3: Structural validation using NMR (e.g., H and C) and mass spectrometry to confirm regioselectivity and purity.
Critical Considerations:
- Control reaction temperature (<60°C) to avoid side reactions like over-reduction.
- Optimize solvent choice (e.g., ethanol or DMF) to enhance yield .
Basic: How is the crystal structure of this compound determined using X-ray crystallography?
Methodological Answer:
- Data Collection: Single crystals are grown via slow evaporation (solvent: dichloromethane/hexane). Diffraction data is collected at 296 K using a Mo-Kα radiation source (λ = 0.71073 Å) .
- Structure Solution: Employ SHELXT for phase determination via intrinsic phasing and SHELXL for refinement .
- Validation: Check for R-factor convergence (target: R1 < 0.05), residual electron density, and Hirshfeld surface analysis to confirm hydrogen bonding patterns .
Example Parameters from Analogous Structures:
- Space group: P/c
- Final R-factor: 0.039 (based on (E)-3-Dimethylamino-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Assay Standardization: Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) with controlled cell density (e.g., 1×10 cells/well) and incubation time (24–48 hrs) to ensure reproducibility .
- Data Normalization: Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize results to cell viability baselines.
- Mechanistic Validation: Cross-validate activity using orthogonal assays (e.g., enzyme inhibition studies for phosphodiesterase targets) .
Case Study: Discrepancies in IC values may arise from differences in cell lines (e.g., HEK293 vs. HeLa). Address this by reporting cell-specific activity and validating via Western blot for target engagement .
Advanced: How can hydrogen bonding networks in the crystal structure be analyzed to predict molecular interactions?
Methodological Answer:
- Graph Set Analysis: Apply Etter’s formalism to classify hydrogen bonds (e.g., D = donor, A = acceptor) and identify motifs like rings .
- Software Tools: Use Mercury (CCDC) to visualize interactions and Platon to calculate interaction energies.
- Case Example: For analogous thiophene derivatives, C–H···π interactions between methyl groups and aromatic rings dominate packing, contributing to stability .
Basic: What spectroscopic techniques confirm the structural identity of this compound?
Methodological Answer:
- H NMR: Identify thiophene protons (δ 6.5–7.0 ppm) and branched amine protons (δ 1.0–1.5 ppm for CH(CH)) .
- IR Spectroscopy: Confirm N–H stretching (3300–3500 cm) and C–S vibrations (600–700 cm) .
- High-Resolution Mass Spectrometry (HRMS): Match molecular ion peaks to theoretical m/z (e.g., CHNS: calc. 197.1234) .
Advanced: How to design experiments to study its interaction with biological targets like enzymes or receptors?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to predict binding poses against target proteins (e.g., phosphodiesterase-4). Optimize force field parameters for sulfur-containing ligands .
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (K, k/k) using immobilized target proteins .
- In Vitro Functional Assays: Test cAMP modulation in cell lines transfected with luciferase reporters to quantify pathway inhibition .
Validation: Cross-correlate docking scores with IC values from enzymatic assays to establish structure-activity relationships (SAR) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
